molecular formula C17H15N3O3 B11321852 2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11321852
M. Wt: 309.32 g/mol
InChI Key: KTJIEXKDIJHUIW-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of 5-phenyl-1,2,4-oxadiazole: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Preparation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 5-phenyl-1,2,4-oxadiazole with 3-methylphenoxyacetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be explored as a potential pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: Its electronic properties may be exploited in the design of semiconductors or other functional materials.

    Agricultural Chemistry: It may disrupt specific biological pathways in pests or weeds, leading to their control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the specific substitution pattern on the phenyl and oxadiazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-12-6-5-9-14(10-12)22-11-15(21)18-17-19-16(23-20-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

KTJIEXKDIJHUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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